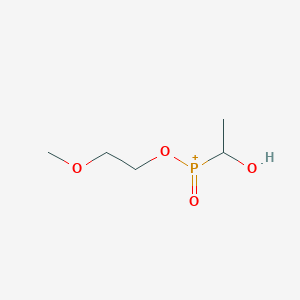![molecular formula C30H41NO6 B14395255 2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate CAS No. 89882-78-0](/img/structure/B14395255.png)
2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate is an organic compound with the molecular formula C30H41NO6. This compound is characterized by the presence of a hexadecyloxycarbonyl group attached to a phenyl ring, which is further connected to a 2-nitrobenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate typically involves the esterification of 2-nitrobenzoic acid with 2-(hexadecyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 2-[(Hexadecyloxy)carbonyl]phenyl 2-aminobenzoate.
Reduction: Formation of hexadecanol and 2-nitrobenzoic acid.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes and receptors. The ester group can be hydrolyzed to release the active phenol and carboxylic acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Hexadecyloxy)carbonyl]phenyl acetate
- 2-[(Hexadecyloxy)carbonyl]phenyl benzoate
- 2-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate
Uniqueness
2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hexadecyloxycarbonyl and nitrobenzoate moieties allows for diverse applications in various fields of research.
Properties
CAS No. |
89882-78-0 |
|---|---|
Molecular Formula |
C30H41NO6 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(2-hexadecoxycarbonylphenyl) 2-nitrobenzoate |
InChI |
InChI=1S/C30H41NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-24-36-29(32)26-21-16-18-23-28(26)37-30(33)25-20-15-17-22-27(25)31(34)35/h15-18,20-23H,2-14,19,24H2,1H3 |
InChI Key |
YSYYLZBDVAEVAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


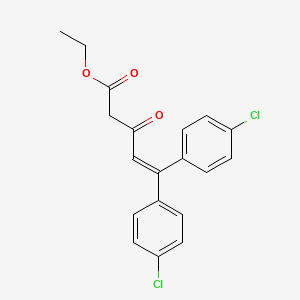
![1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine](/img/structure/B14395178.png)
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline](/img/structure/B14395188.png)
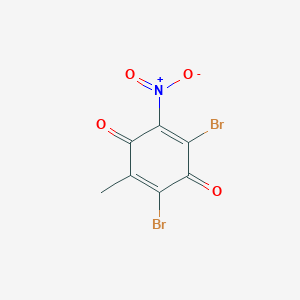
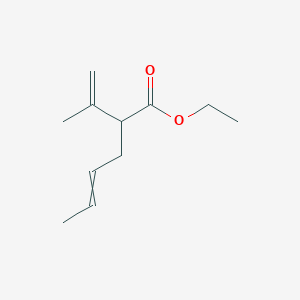
![1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14395205.png)
![4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B14395215.png)
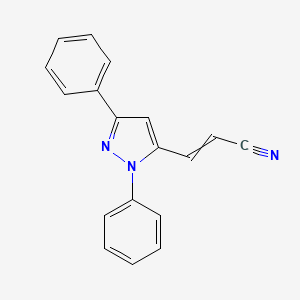
![5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14395222.png)
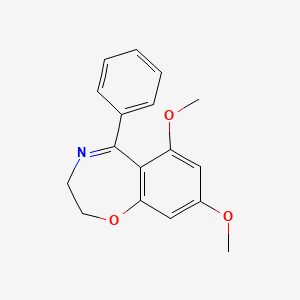
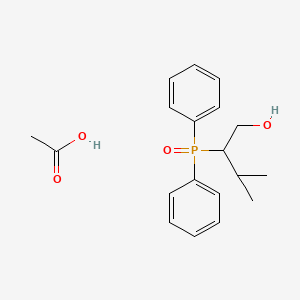

![5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid](/img/structure/B14395237.png)
